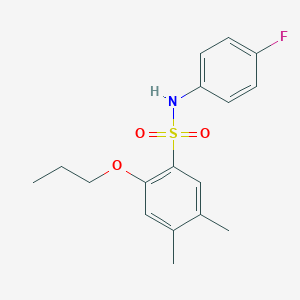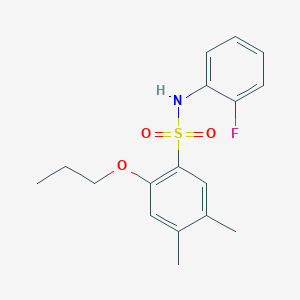
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the bromination of a suitable benzene precursor, followed by the introduction of the butan-2-yl and propoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the bromine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Applications De Recherche Scientifique
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may have potential as an antibiotic or in the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-butan-2-yl-2-ethoxybenzamide: This compound has a similar structure but features an ethoxy group instead of a propoxy group.
5-bromo-N-(butan-2-yl)furan-2-carboxamide: This compound contains a furan ring instead of a benzene ring.
Uniqueness
5-bromo-N-(butan-2-yl)-2-propoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
1007645-29-5 |
|---|---|
Formule moléculaire |
C13H20BrNO3S |
Poids moléculaire |
350.27g/mol |
Nom IUPAC |
5-bromo-N-butan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-18-12-7-6-11(14)9-13(12)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clé InChI |
AZPJFLWFCPIKPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B511606.png)
amine](/img/structure/B511608.png)
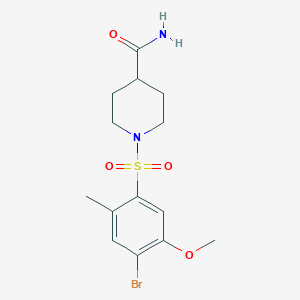
amine](/img/structure/B511620.png)
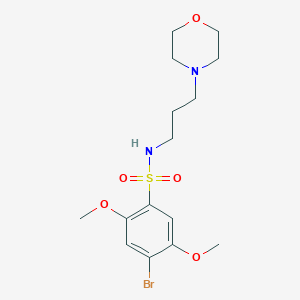

amine](/img/structure/B511626.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
amine](/img/structure/B511631.png)
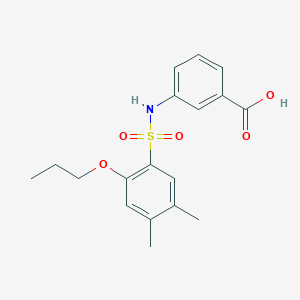
![(Tert-butyl)[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]amine](/img/structure/B511636.png)
